molecular formula C21H27N3O5 B4159824 5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID

5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID

Cat. No.: B4159824
M. Wt: 401.5 g/mol
InChI Key: AGBIWZMFBISIKO-UHFFFAOYSA-N
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Description

5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID involves multiple steps, each requiring specific reagents and conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ornithine derivatives and compounds with similar functional groups, such as:

  • N~5~-(aminocarbonyl)-N~2~-benzoylornithine
  • N~5~-(aminocarbonyl)-N~2~-{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}ornithine

Uniqueness

What sets 5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-(carbamoylamino)-2-[[4-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c22-20(28)23-14-4-5-17(19(26)27)24-18(25)16-8-6-15(7-9-16)10-13-21(29)11-2-1-3-12-21/h6-9,17,29H,1-5,11-12,14H2,(H,24,25)(H,26,27)(H3,22,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBIWZMFBISIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NC(CCCNC(=O)N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID
Reactant of Route 2
Reactant of Route 2
5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID
Reactant of Route 3
5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID
Reactant of Route 4
5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID
Reactant of Route 5
5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID
Reactant of Route 6
5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID

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